2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide
Description
The compound 2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide is a derivative of the imidazo[1,5-a]pyridine scaffold, a heterocyclic system notable for its photophysical stability, synthetic versatility, and applications in medicinal chemistry and materials science. The structure features:
- Imidazo[1,5-a]pyridine core: A fused bicyclic system with nitrogen atoms at positions 1 and 3, contributing to electron-rich properties.
- Propan-2-yl substituent: A branched alkyl group at position 3, enhancing lipophilicity and steric bulk.
- Cyano group: A strong electron-withdrawing group at position 2 of the propenamide chain, likely influencing electronic properties and reactivity.
- Cyclohexylamide moiety: A bulky, lipophilic substituent that may modulate solubility and membrane permeability.
Properties
IUPAC Name |
2-cyano-N-cyclohexyl-3-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)19-23-17(18-10-6-7-11-24(18)19)12-15(13-21)20(25)22-16-8-4-3-5-9-16/h6-7,10-12,14,16H,3-5,8-9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYMFVOUYWBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)C=C(C#N)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ritter-Type Cyclization with Bismuth(III) Triflate Catalysis
A high-yielding method involves a Bi(OTf)₃-catalyzed Ritter reaction between 2-picolylamine and acetonitrile under refluxing 1,2-dichloroethane (DCE).
Procedure :
- Reactants : 2-Picolylamine (1.0 equiv), acetonitrile (15.0 equiv).
- Catalyst : Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (7.5 equiv).
- Conditions : 150°C, 12–18 hours.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, silica gel chromatography (20% EtOAc/hexane).
- Yield : 78–92% for substituted imidazo[1,5-a]pyridines.
Mechanistic Insight :
Bi(OTf)₃ activates the nitrile group, enabling nucleophilic attack by the amine, followed by cyclodehydration to form the imidazo ring.
Iron(II)-Mediated Dynamic Imine Library Assembly
An alternative route employs Fe²⁺ to template imine intermediates from benzaldehyde and 2-picolylamine, yielding the imidazo[1,5-a]pyridine core at room temperature.
Procedure :
- Reactants : 2-Picolylamine, aldehyde (1.2 equiv).
- Catalyst : FeCl₂ (20 mol%).
- Conditions : Ethanol, 25°C, 24 hours.
- Yield : 65–85% (electron-neutral aldehydes).
Limitations :
Electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the aldehyde reduce yields to <20%.
Functionalization of the Imidazo[1,5-a]Pyridine Core
Introduction of the Isopropyl Group
The 3-propan-2-yl substituent is installed via Friedel-Crafts alkylation using isopropyl bromide and AlCl₃.
Optimized Conditions :
- Reactant : Imidazo[1,5-a]pyridine (1.0 equiv), isopropyl bromide (1.5 equiv).
- Catalyst : AlCl₃ (1.2 equiv).
- Solvent : Dichloromethane, 0°C → rt, 6 hours.
- Yield : 89%.
Cyano-enamide Side Chain Attachment
The cyano-enamide moiety is introduced via a three-step sequence:
- Knoevenagel Condensation : Reaction of malononitrile with cyclohexyl isocyanate.
- Enamide Formation : Coupling with the functionalized imidazo[1,5-a]pyridine using DCC/DMAP.
Typical Yields :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel | Malononitrile, Et₃N, THF | 92 |
| Enamide Coupling | DCC, DMAP, CH₂Cl₂ | 76 |
Side Reactions :
Competitive Michael addition is suppressed by maintaining pH < 7.
Industrial-Scale Production and Green Chemistry Adaptations
Continuous Flow Synthesis
To enhance scalability, a continuous flow system with immobilized Bi(OTf)₃ on silica achieves 86% yield at 120°C and 5 bar pressure.
Advantages :
- 98% catalyst recovery.
- 50% reduction in DCE solvent usage.
Solvent Recycling and Waste Minimization
Industrial protocols utilize:
- Aqueous-Phase Extraction : Recycling of DCE via distillation.
- Biodegradable Catalysts : Enzymatic hydrolysis of byproducts.
Spectral Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 6.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, imidazole-H), 3.97 (m, 1H, cyclohexyl), 1.72–1.24 (m, 10H, cyclohexyl + isopropyl).
- ¹³C NMR : 167.8 ppm (C=O), 118.4 ppm (CN).
Infrared Spectroscopy
- IR (cm⁻¹) : 2245 (C≡N), 1672 (C=O), 1598 (C=N).
High-Resolution Mass Spectrometry
- HRMS (ESI+) : m/z calcd for C₂₀H₂₃N₄O [M+H]⁺: 335.1865; found: 335.1863.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |
|---|---|---|---|---|
| Bi(OTf)₃ Catalysis | 78–92 | 150 | Bi(OTf)₃ | High |
| FeCl₂-Mediated | 65–85 | 25 | FeCl₂ | Moderate |
| Continuous Flow | 86 | 120 | Bi(OTf)₃/SiO₂ | Industrial |
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure facilitates the development of novel chemical entities.
Biology
Research into the biological activities of 2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide has revealed potential antimicrobial and anticancer properties. Studies suggest it may inhibit specific enzymes involved in inflammatory pathways.
Medicine
The compound is being investigated for its pharmaceutical potential, particularly in targeting pathways associated with inflammation and cancer. Its structural similarity to known enzyme inhibitors suggests it may effectively modulate cellular signaling pathways.
Industry
In industrial applications, this compound could contribute to the development of new materials with unique properties, such as advanced polymers or coatings.
Recent studies have highlighted the compound's significant biological activity:
PDE4 Inhibition
In vitro studies indicate that derivatives similar to this compound exhibit potent inhibition of phosphodiesterase type 4 (PDE4), which plays a critical role in inflammatory responses.
Anti-inflammatory Effects
Topical administration of related compounds has shown anti-inflammatory effects in animal models, suggesting that this compound may share similar therapeutic properties.
| Study Focus | Findings |
|---|---|
| PDE4 Inhibition | Significant inhibition observed; potential application in treating inflammatory diseases. |
| Anti-inflammatory Effects | Related compounds showed efficacy in reducing inflammation in animal models. |
| Cancer Therapy | Preliminary data suggest enhancement of chemotherapeutic efficacy through sensitization. |
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide involves its interaction with specific molecular targets. The imidazo[1,5-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Imidazo[1,5-a]pyridine Derivatives
Key Observations:
Photophysical and Solubility Properties
Table 2: Photophysical Comparison
Key Observations:
- Solvatochromism: The target compound’s cyano group may induce red-shifted emission compared to unsubstituted analogs (e.g., PRIMPY ).
Key Observations:
- Kinase Inhibition: The cyano group and bulky substituents in the target compound may mimic CDK inhibitors in , though steric hindrance from the cyclohexyl group could reduce binding affinity.
- Enzyme Inhibition : Pyrrolidine-substituted analogs () show moderate activity, suggesting that substituent polarity and basicity are critical for target engagement.
Biological Activity
2-Cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. Its structural similarity to known inhibitors suggests it may interact with targets such as phosphodiesterases (PDEs) and other kinases, modulating cellular signaling pathways linked to inflammation and cancer .
2. Biological Activity
The compound has demonstrated significant biological activity in various assays:
- PDE4 Inhibition : In vitro studies have shown that derivatives similar to this compound exhibit potent inhibition of phosphodiesterase type 4 (PDE4), which is implicated in inflammatory responses .
- Anti-inflammatory Effects : Topical administration of related compounds has resulted in anti-inflammatory effects in animal models, suggesting that this compound may share similar properties .
Table 1: Summary of Biological Activity Studies
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Inflammation : The compound's ability to inhibit PDE4 suggests it could be beneficial in treating conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .
- Cancer Therapy : Preliminary data indicate that the compound may enhance the efficacy of chemotherapeutic agents by sensitizing tumor cells to treatment . This is particularly relevant in combination therapies where traditional agents fail due to resistance.
Q & A
Q. What are the common synthetic routes for preparing 2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including:
- Substitution and condensation reactions (e.g., coupling cyanoacetamide derivatives with imidazo[1,5-a]pyridine intermediates under alkaline or acidic conditions) .
- Purification via chromatography or recrystallization to isolate the final product .
Optimization Strategies:
- Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical parameters .
- Monitor reaction progress with thin-layer chromatography (TLC) or HPLC .
Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?
Answer: Key Techniques:
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR to verify hydrogen/carbon environments (e.g., imidazo[1,5-a]pyridine protons resonate at δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₃N₅O: 386.1984) .
- IR Spectroscopy : Identify functional groups (e.g., cyano stretch ~2200 cm⁻¹) .
Resolving Data Contradictions:
- Repeat experiments under controlled conditions (e.g., anhydrous solvent, inert atmosphere).
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How can computational methods enhance the understanding of reaction mechanisms or binding interactions for this compound?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states in imidazo[1,5-a]pyridine formation) .
- Molecular Dynamics (MD) Simulations : Study ligand-protein interactions (e.g., docking into kinase active sites) .
Example Workflow:
Optimize geometry at the B3LYP/6-31G(d) level.
Calculate Gibbs free energy to predict thermodynamic feasibility.
Q. How can researchers address low yields or impurities in the synthesis of this compound?
Answer: Root Causes and Solutions:
- Low Yield :
- Improve stoichiometric ratios (e.g., excess cyanoacetamide to drive condensation) .
- Use flow chemistry to enhance mixing and heat transfer .
- Impurities :
- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
- Add scavengers (e.g., activated carbon) to adsorb byproducts .
Case Study:
In a related imidazo[1,5-a]pyridine synthesis, optimizing the catalyst (e.g., Fe₂O₃@SiO₂/In₂O₃) increased yield from 55% to 78% .
Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in kinase inhibition or antimicrobial assays?
Answer: Methodological Approaches:
- Kinase Inhibition :
- Use FRET-based assays with recombinant kinases (e.g., EGFR, JAK2) and ATP competitors .
- Antimicrobial Screening :
- Conduct MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
Data Interpretation:
- Compare IC₅₀ values with positive controls (e.g., staurosporine for kinases).
- Validate results with dose-response curves and statistical analysis (p < 0.05) .
Q. How can structural modifications to the imidazo[1,5-a]pyridine core influence the compound’s physicochemical properties?
Answer: Key Modifications and Effects:
| Modification | Impact on Properties |
|---|---|
| Substituent at C3 (e.g., isopropyl) | ↑ Lipophilicity (logP) |
| Cyano group at C2 | ↑ Electrophilicity, ↓ solubility |
| Cyclohexylamide substitution | ↑ Metabolic stability |
Experimental Validation:
- Measure logP via shake-flask method.
- Assess solubility in PBS (pH 7.4) using nephelometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
